molecular formula C6H3ClINO B8595948 5-chloro-6-iodopyridine-3-carbaldehyde

5-chloro-6-iodopyridine-3-carbaldehyde

Cat. No.: B8595948
M. Wt: 267.45 g/mol
InChI Key: UCPISYXHBJAWCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-6-iodopyridine-3-carbaldehyde: is a heterocyclic organic compound with the molecular formula C6H3ClINO . It is a derivative of pyridine, where the aldehyde group is positioned at the third carbon, and the chlorine and iodine atoms are substituted at the fifth and sixth positions, respectively. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-iodopyridine-3-carbaldehyde typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes:

    Halogenation: Introduction of chlorine and iodine atoms into the pyridine ring through electrophilic substitution reactions.

    Formylation: Introduction of the aldehyde group at the third position using formylation reagents such as Vilsmeier-Haack reagent.

Industrial Production Methods

Industrial production of this compound involves optimized reaction conditions to ensure high yield and purity. This includes:

    Controlled temperature and pressure: To facilitate the selective halogenation and formylation reactions.

    Use of catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization and chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-iodopyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion of the aldehyde group to a carboxylic acid.

    Reduction: Reduction of the aldehyde group to a primary alcohol.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 5-Chloro-6-iodo-3-pyridinecarboxylic acid.

    Reduction: 5-Chloro-6-iodo-3-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-6-iodopyridine-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-chloro-6-iodopyridine-3-carbaldehyde involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and nucleic acids.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-3-pyridinecarbaldehyde
  • 6-Iodo-3-pyridinecarbaldehyde
  • 3-Pyridinecarbaldehyde

Uniqueness

5-chloro-6-iodopyridine-3-carbaldehyde is unique due to the presence of both chlorine and iodine atoms, which impart distinct electronic and steric properties. This makes it a valuable building block in organic synthesis and a versatile compound in various chemical reactions.

Properties

Molecular Formula

C6H3ClINO

Molecular Weight

267.45 g/mol

IUPAC Name

5-chloro-6-iodopyridine-3-carbaldehyde

InChI

InChI=1S/C6H3ClINO/c7-5-1-4(3-10)2-9-6(5)8/h1-3H

InChI Key

UCPISYXHBJAWCD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)I)C=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of (5-chloro-6-iodo-3-pyridinyl)methanol (392 mg, 1.455 mmol), CrO2 (Magtrieve) (2.444 g, 29.1 mmol), and DCM (20 ml) was stirred at 40° C. for 24 h. Some starting material was still observed by TLC. More CrO2 (0.61 g) was added and the suspension stirred at 40° C. overnight. TLC showed full conversion. Filtration and concentration afforded 5-chloro-6-iodo-3-pyridinecarbaldehyde (261 mg, 67%) as a brown solid pure enough to be used in the next step.
Quantity
392 mg
Type
reactant
Reaction Step One
[Compound]
Name
CrO2
Quantity
2.444 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
CrO2
Quantity
0.61 g
Type
reactant
Reaction Step Two

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